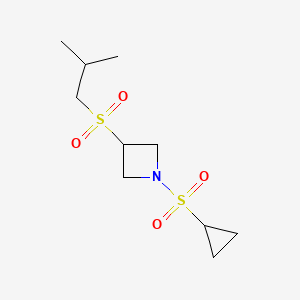

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-3-(2-methylpropylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9-3-4-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGXBEGRZZSMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylsulfonyl chloride with an azetidine precursor in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or alcohols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

Substitution: Amines, alcohols, triethylamine, and dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and catalysts.

Asymmetric Catalysis: Employed as a chiral ligand or catalyst in asymmetric synthesis to produce enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring can provide rigidity and spatial orientation to the molecule, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)azetidin-3-ol

- Structure : Contains a single cyclopropylsulfonyl group and a hydroxyl (-OH) at position 3.

- Key Differences : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the bis-sulfonyl target compound. This may reduce membrane permeability but improve aqueous solubility.

- Synthesis : Achieved via sulfonylation of azetidin-3-ol with cyclopropanesulfonyl chloride (64% yield), avoiding the need for dual sulfonylation steps required for the target compound .

Azetidinone Derivatives (5a1–6, 5b1–6)

- Structure: Feature a β-lactam (azetidinone) core with sulfonamide-linked aromatic substituents.

- Key Differences: Sulfonamide groups (N–S bonds) versus sulfonyl groups (S=O) in the target compound.

- Applications : Primarily explored as antimicrobial agents, contrasting with the kinase-targeting role suggested for the target compound .

N-[3-(Azetidin-1-yl)propyl]quinoline Amines (Compounds 3 and 4)

- Structure: Azetidine linked to quinoline via a propylamine spacer.

- These compounds emphasize aromatic interactions (quinoline) rather than sulfonyl-mediated polar interactions .

Biological Activity

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine is , with a molecular weight of approximately 249.37 g/mol. The structure features a bicyclic azetidine core, which is modified by sulfonyl groups. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl groups enhance the compound's electrophilicity, facilitating nucleophilic attack by biological molecules. This interaction may lead to inhibition or modulation of enzymatic pathways, particularly those involved in inflammatory responses and cellular signaling.

Antimicrobial Activity

Research has indicated that 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition of growth in Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, suggesting potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pyogenes | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

In animal models, the compound has shown promising anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats indicated that administration of the compound significantly reduced swelling compared to control groups. The anti-inflammatory activity was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: In Vivo Efficacy

A recent study evaluated the efficacy of 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine in a murine model of rheumatoid arthritis. Mice treated with the compound exhibited reduced joint swelling and histological improvement in synovial tissue compared to untreated controls. The results suggest potential therapeutic applications for autoimmune conditions.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on rats revealed no significant toxicological effects at doses up to 100 mg/kg body weight. Parameters such as liver and kidney function remained within normal ranges, indicating a favorable safety profile for further clinical development.

Q & A

Q. What are the key synthetic routes for 1-(cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine, and how are intermediates characterized?

The synthesis typically involves sequential sulfonylation of the azetidine ring. A common approach includes:

- Step 1 : Reacting azetidine with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the first sulfonyl group.

- Step 2 : Subsequent reaction with isobutylsulfonyl chloride to attach the second sulfonyl moiety. Intermediates and the final product are characterized via NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Key properties include:

- Solubility : Predominantly in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonyl groups.

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; storage at -20°C in anhydrous environments is recommended.

- Molecular Weight : Calculated as 319.41 g/mol (C₁₀H₁₈N₂O₄S₂). These properties guide solvent selection and reaction design .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its interactions with biological targets?

Computational methods are used to predict binding modes:

- Target Selection : Prioritize proteins with sulfonyl-binding pockets (e.g., enzymes like carbonic anhydrase or ion channels).

- Docking Software : Tools like AutoDock Vina or Schrödinger Suite model interactions, focusing on hydrogen bonds with sulfonyl oxygens and hydrophobic contacts with cyclopropyl/isobutyl groups.

- Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays. Contradictions between computational and experimental data may arise due to conformational flexibility, requiring MD simulations (e.g., GROMACS) to assess stability .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs with modified sulfonyl groups?

Substituent effects are critical for optimizing activity:

| Substituent Modification | Observed Impact on Activity | Reference |

|---|---|---|

| Cyclopropyl → Phenyl | Reduced selectivity due to steric bulk | |

| Isobutyl → Trifluoroethyl | Enhanced lipophilicity and membrane uptake | |

| Dual sulfonyl groups | Improved binding to charged active sites |

These findings suggest that smaller, electron-withdrawing groups enhance target engagement, while bulky substituents may limit bioavailability .

Q. How can conflicting data on biological activity be resolved through experimental design?

Discrepancies in reported activities (e.g., enzyme inhibition vs. ion channel modulation) require:

- Orthogonal Assays : Validate hits using both fluorometric (e.g., fluorescence polarization) and electrophysiological (e.g., patch-clamp for ion channels) methods.

- Metabolic Stability Tests : Assess hepatic microsome stability to rule out false positives from metabolite interference.

- Crystallography : Resolve co-crystal structures to confirm binding modes and identify off-target interactions .

Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?

The azetidine ring’s stereochemistry demands:

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control configuration during cyclization.

- Catalytic Asymmetric Sulfonylation : Employ Pd-catalyzed reactions with chiral ligands (e.g., BINAP) for enantioselective sulfonyl group attachment.

- HPLC Analysis : Confirm purity using chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm .

Methodological Considerations

Q. What in vitro models are suitable for preliminary toxicity profiling?

- Hepatotoxicity : Use primary human hepatocytes or HepG2 cells to assess CYP450 inhibition.

- Cardiotoxicity : Screen hERG channel inhibition via automated patch-clamp systems.

- Genotoxicity : Conduct Ames tests with Salmonella typhimurium strains TA98/TA100 .

Q. How do solvent effects influence reaction yields in multi-step syntheses?

Polar aprotic solvents (e.g., DCM, THF) favor sulfonylation kinetics, while protic solvents (e.g., MeOH) may quench reactive intermediates. Solvent choice is optimized via Design of Experiments (DoE) to balance yield (>75%) and purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.